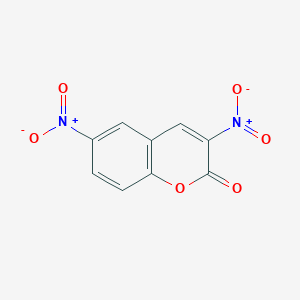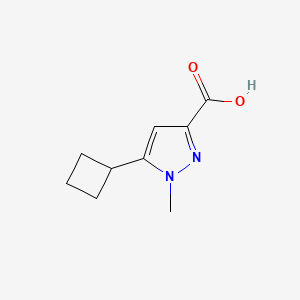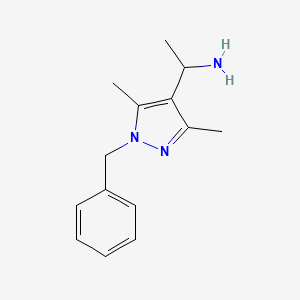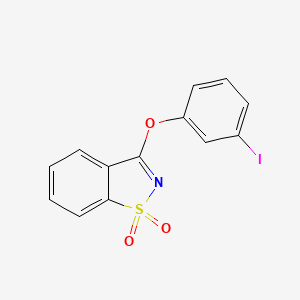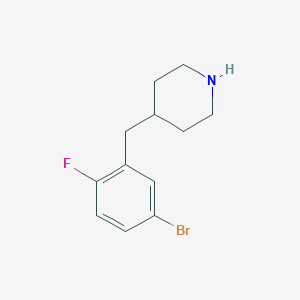
4-(5-Bromo-2-fluorobenzyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromo-2-fluorobenzyl)piperidine is an organic compound with the molecular formula C12H15BrFN. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound features a benzyl group substituted with bromine and fluorine atoms at the 5 and 2 positions, respectively. This unique structure imparts specific chemical and physical properties that make it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-fluorobenzyl)piperidine typically involves the following steps:
Bromination and Fluorination: The starting material, benzylpiperidine, undergoes bromination and fluorination reactions to introduce the bromine and fluorine atoms at the desired positions on the benzyl ring.
Coupling Reactions: The brominated and fluorinated benzylpiperidine is then subjected to coupling reactions, such as Suzuki–Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Key steps include:
Scale-Up of Bromination and Fluorination: Using larger quantities of reagents and solvents while maintaining reaction conditions to achieve consistent results.
Efficient Coupling Reactions: Employing advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-fluorobenzyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzylpiperidines, while oxidation and reduction can lead to the formation of different piperidine derivatives .
Scientific Research Applications
4-(5-Bromo-2-fluorobenzyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with specific molecular targets.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-fluorobenzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-(5-Bromo-2-fluorobenzyl)piperidine can be compared with other similar compounds, such as:
4-(4-Fluorobenzyl)piperidine: Lacks the bromine atom, resulting in different chemical and biological properties.
4-(5-Chloro-2-fluorobenzyl)piperidine: Substitutes chlorine for bromine, leading to variations in reactivity and applications.
4-(5-Bromo-2-chlorobenzyl)piperidine:
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and the resulting properties and applications.
Properties
Molecular Formula |
C12H15BrFN |
|---|---|
Molecular Weight |
272.16 g/mol |
IUPAC Name |
4-[(5-bromo-2-fluorophenyl)methyl]piperidine |
InChI |
InChI=1S/C12H15BrFN/c13-11-1-2-12(14)10(8-11)7-9-3-5-15-6-4-9/h1-2,8-9,15H,3-7H2 |
InChI Key |
KXHXVDBZYZOLEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



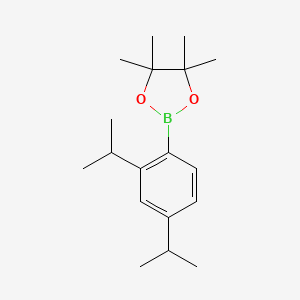
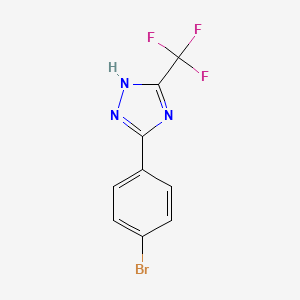
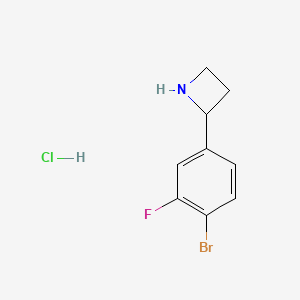
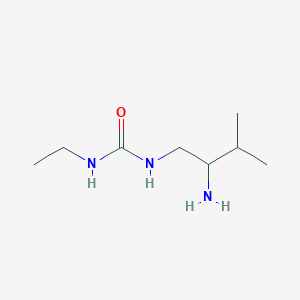

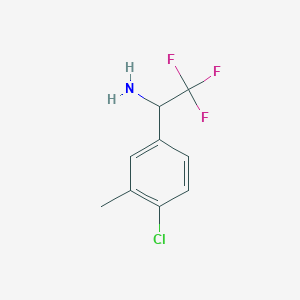
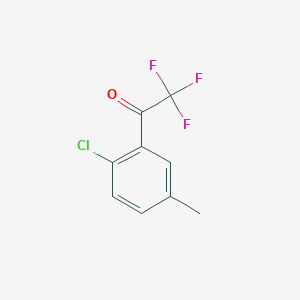
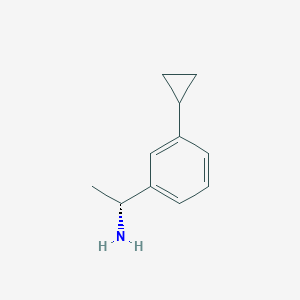
![Tert-butyl 3,8-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B13539785.png)
